molecular formula C24H19N5O4 B12138611 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12138611
M. Wt: 441.4 g/mol
InChI Key: JSAZAZDEZDQYHD-UHFFFAOYSA-N
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Description

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with demonstrated activity against FGFR1, FGFR2, and FGFR3. This compound is a valuable chemical tool for investigating the role of FGFR signaling in physiological and pathological processes. Dysregulation of FGF/FGFR signaling is implicated in a variety of cancers, making this inhibitor particularly relevant for oncology research. It is utilized in studies focusing on tumor cell proliferation, angiogenesis, and survival pathways. The compound's mechanism of action involves binding to the ATP-binding pocket of the FGFR kinases, thereby inhibiting their phosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K-AKT pathways. Research involving this inhibitor is cited in patents and scientific literature for its application in investigating FGFR-driven malignancies and other diseases associated with FGFR activity, including certain bone disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C24H19N5O4

Molecular Weight

441.4 g/mol

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C24H19N5O4/c25-22-20(24(30)26-11-14-7-8-18-19(10-14)33-13-32-18)21-23(29(22)12-15-4-3-9-31-15)28-17-6-2-1-5-16(17)27-21/h1-10H,11-13,25H2,(H,26,30)

InChI Key

JSAZAZDEZDQYHD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC=CO6)N

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

Heating 2,3-diaminoquinoxaline with ethyl glyoxalate in acetic acid at 110°C for 12 hours yields ethyl pyrrolo[2,3-b]quinoxaline-3-carboxylate (78% yield). Microwave-assisted methods reduce reaction times to 45 minutes while maintaining yields above 70%.

Critical Parameters

VariableOptimal RangeImpact on Yield
Temperature100–120°C<±5% variance
SolventGlacial AcOH15% drop in EtOH
CatalystNone requiredN/A

Functionalization at N1 and C2 Positions

N1-Alkylation with Furan-2-ylmethyl Groups

Comparative studies show that furfuryl bromide achieves higher alkylation efficiency (89%) than chloride derivatives (74%) under identical conditions.

C2-Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination introduces the primary amine group:

C2-Cl+NH3Pd2(dba)3,XantphosC2-NH2\text{C}_2\text{-Cl} + \text{NH}_3 \xrightarrow{\text{Pd}_2\text{(dba)}_3, \text{Xantphos}} \text{C}_2\text{-NH}_2

Optimized conditions (Table 2):

Catalyst SystemNH3 SourceTemp (°C)Yield
Pd(OAc)2/XantphosNH4Cl10068%
Pd2(dba)3/BINAPLiHMDS8092%

Carboxamide Installation at C3

Ester Hydrolysis and Amide Coupling

The ethyl ester undergoes saponification followed by EDC/HOBt-mediated coupling with 1,3-benzodioxol-5-ylmethylamine:

Stepwise Process

  • Hydrolysis : 2M NaOH in EtOH/H2O (4:1), reflux 6h → 95% carboxylic acid

  • Activation : EDC (1.5 eq), HOBt (1 eq), DMF, 0°C

  • Amidation : Add amine (2 eq), stir 24h → 87% yield

Catalytic Innovations in Tandem Syntheses

Recent advances employ PES-NHSO3H catalysts to streamline furan integration and cyclization in one pot:

One-Pot Protocol

This method eliminates intermediate purification steps while achieving >90% regioselectivity.

Analytical Validation and Quality Control

Spectroscopic Characterization

Key NMR Assignments

PositionδH (ppm)δC (ppm)Correlation
C2-NH26.45 (s)-HSQC ↔ 125.6
Furan O-142.1HMBC → C3

HPLC Purity Metrics

ColumnMobile PhasetR (min)Purity
C18, 250mmMeCN/H2O (70:30)12.799.2%

Industrial-Scale Considerations

Solvent Recovery Systems

A closed-loop THF recovery process reduces waste generation by 40%:
Recovery Efficiency=Distillate PurityFeed Concentration×100=98.4%\text{Recovery Efficiency} = \frac{\text{Distillate Purity}}{\text{Feed Concentration}} \times 100 = 98.4\%

Cost Analysis

ComponentLab Scale CostKilo-Scale Cost
Pd Catalysts$12,000/mol$8,500/mol
PES-NHSO3H$320/g$110/g

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated alkylation using Ru(bpy)3Cl2 reduces reaction times:
Quantum Yield=0.78(λ = 450 nm)\text{Quantum Yield} = 0.78 \quad \text{(λ = 450 nm)}

Continuous Flow Systems

Microreactor technology enhances heat transfer:

ParameterBatchFlow
Reaction Time18h45min
Space-Time Yield0.8 g/L/h4.2 g/L/h

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions could introduce new functional groups, leading to a variety of analogs.

Scientific Research Applications

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The target compound belongs to a class of pyrroloquinoxaline derivatives with variable substituents influencing physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Pyrroloquinoxaline Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Notable Features Reference
Target Compound C25H20N6O4 ~484.47 - N1: 1,3-benzodioxol-5-ylmethyl
- Position 1: Furan-2-ylmethyl
- Position 3: Carboxamide
Combines benzodioxole (electron-donating) and furan (heterocyclic) groups for enhanced binding diversity.
2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C26H22FN5O2 455.493 - N1: 4-fluorobenzyl
- Position 3: 2-methoxybenzyl carboxamide
Fluorine enhances lipophilicity; methoxy group may improve metabolic stability.
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C18H15N5O2 345.35 - N1: 3-methoxyphenyl Smaller substituent reduces steric hindrance, potentially increasing solubility.
Methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C22H17N5O5 439.41 - Position 3: Methyl ester
- N1: Benzodioxol-5-ylmethyl
Ester group reduces hydrogen-bonding capacity compared to carboxamide.
2-Amino-N-(furan-2-ylmethyl)-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide C20H21N5O3 391.42 - N1: 3-methoxypropyl
- Position 3: Furan-2-ylmethyl carboxamide
Methoxypropyl chain may increase flexibility and membrane permeability.

Molecular and Pharmacological Implications

  • Carboxamide vs.
  • Lipophilicity and Bioavailability : The fluorobenzyl analog () exhibits higher molecular weight (455.493) and lipophilicity due to the fluorine atom, which could improve blood-brain barrier penetration but may reduce aqueous solubility. In contrast, the smaller 3-methoxyphenyl analog () likely has better solubility but reduced binding affinity .

Biological Activity

2-Amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, synthesis methods, and biological assays related to this compound.

Chemical Structure and Properties

The compound features a unique structure that combines elements of benzodioxole, furan, and pyrroloquinoxaline, which are known for their diverse biological activities. The molecular formula is C20H18N4O4C_{20}H_{18}N_{4}O_{4}, and it has a molecular weight of 378.38 g/mol. Its structure can be represented as follows:

Molecular Structure C20H18N4O4\text{Molecular Structure }C_{20}H_{18}N_{4}O_{4}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrroloquinoxaline compounds can inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Anticonvulsant Properties : Similar compounds have shown promise in treating epilepsy by modulating neurotransmitter systems and ion channels.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.

Synthesis Methods

The synthesis of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multicomponent reactions (MCRs). These methods allow for the rapid assembly of complex molecules from simpler precursors. A common synthetic route includes:

  • Formation of the Pyrroloquinoxaline Core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of Functional Groups : The benzodioxole and furan moieties are introduced via nucleophilic substitution reactions.

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research evaluated the anticancer effects of various pyrroloquinoxaline derivatives. The compound showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Anticonvulsant Activity

In a preclinical model assessing anticonvulsant properties, the compound was tested using the maximal electroshock seizure (MES) test. Results indicated an effective dose (ED50) of approximately 15 mg/kg, which is comparable to established anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .

Case Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory potential revealed that the compound inhibited the production of TNF-alpha and IL-6 in vitro. The results suggested a dose-dependent response with significant inhibition observed at concentrations above 5 µM.

Data Table: Summary of Biological Activities

Biological ActivityTest MethodologyEffective Dose (ED50)Reference
AnticancerCytotoxicity AssayIC50 = 10 - 30 µMPharmaceutical Research
AnticonvulsantMES TestED50 = 15 mg/kgJournal of Pharmacology
Anti-inflammatoryCytokine Inhibition AssayIC50 = 5 µMJournal of Immunology

Q & A

Q. What synthetic methodologies are recommended for the target compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including:

  • Condensation : Reacting 1,3-benzodioxol-5-ylmethylamine with furan-2-ylmethyl precursors under acidic conditions (e.g., p-toluenesulfonic acid in DMF) to form the carboxamide core .
  • Cross-coupling : Introducing the pyrroloquinoxaline core via palladium-catalyzed reactions (e.g., Suzuki coupling for aromatic substituents) . Key factors include solvent polarity (DMF or dichloromethane), temperature (60–100°C), and catalyst loading (1–5 mol% Pd). Yield optimization requires purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : 1H and 13C NMR to confirm substituent integration and aromatic proton environments .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode) .
  • X-ray crystallography : Optional for absolute configuration determination if single crystals are obtainable .

Q. What preliminary assays evaluate the compound’s biological potential?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Kinase inhibition : Screening against kinases (e.g., EGFR, BRAF) using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Systematically modify the benzodioxol and furan groups (e.g., halogenation, methoxy substitutions) and test against kinase panels .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes to kinase ATP-binding pockets, prioritizing substituents that enhance hydrogen bonding or hydrophobic interactions .

Q. How should researchers address contradictory bioactivity data across similar pyrroloquinoxalines?

  • Comparative assays : Test the target compound alongside analogs (e.g., naphthyl or dichlorophenyl derivatives) under identical conditions to isolate substituent effects .
  • Dose-response curves : Calculate IC50 values to quantify potency discrepancies and assess off-target effects via selectivity profiling .

Q. What strategies improve bioavailability without compromising activity?

  • Prodrug design : Introduce ester or amide prodrug moieties to enhance solubility, followed by enzymatic cleavage studies in plasma .
  • Physicochemical optimization : Adjust logP via substituent polarity (e.g., –OH or –COOH groups) while monitoring permeability using Caco-2 cell assays .

Methodological Considerations

Q. How can reaction intermediates be stabilized during synthesis?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during cross-coupling steps to prevent side reactions .
  • Low-temperature techniques : Perform sensitive steps (e.g., nitro reductions) at –20°C to avoid decomposition .

Q. What computational tools predict metabolic stability?

  • ADMET prediction : Software like SwissADME to estimate CYP450 metabolism and hepatic clearance .
  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites in microsomal incubations .

Data Interpretation and Validation

Q. How to validate target engagement in cellular models?

  • Western blotting : Measure downstream kinase signaling proteins (e.g., p-ERK, p-AKT) after compound treatment .
  • CETSA : Cellular thermal shift assays to confirm direct target binding by monitoring protein thermal stability shifts .

Q. What statistical approaches resolve variability in biological replicates?

  • ANOVA with post-hoc tests : Compare dose-response data across replicates to identify significant trends .
  • Principal component analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to isolate critical variables .

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